REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:9]Cl>CN(C)C=O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is subsequently stirred for 1.5 hours at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr)
|
Type
|
ADDITION
|
Details
|
To the residue are added 400 ml of water and 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
The two phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted 5 times with 100 ml of ether each time
|
Type
|
WASH
|
Details
|
The combined ether phases are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
STIRRING
|
Details
|
the semisolid residue is stirred with 1.6 liters of water
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated
|
Type
|
CUSTOM
|
Details
|
after a few minutes the solution is decanted from an oily residue
|
Type
|
CUSTOM
|
Details
|
The solution is purified with active charcoal
|
Type
|
CUSTOM
|
Details
|
the yellow product, obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
is recrystallised from water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |